molecular formula C13H15FN6 B6974994 5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine

Cat. No.: B6974994
M. Wt: 274.30 g/mol
InChI Key: KOGZXEFZPIYQIT-UHFFFAOYSA-N
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Description

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and chemical biology. The presence of fluorine in the compound enhances its chemical stability and biological activity, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . The reaction conditions are mild, usually conducted at room temperature, making it an efficient synthetic route.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and the pyrimidin-2-ylpiperidin-4-yl moiety enhances its stability, reactivity, and potential for diverse applications.

Properties

IUPAC Name

5-fluoro-N-(1-pyrimidin-2-ylpiperidin-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6/c14-10-8-17-12(18-9-10)19-11-2-6-20(7-3-11)13-15-4-1-5-16-13/h1,4-5,8-9,11H,2-3,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGZXEFZPIYQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=C(C=N2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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